Cas no 1807165-95-2 (3-Chloro-2-methyl-4-nitrobenzoyl chloride)
3-Chloro-2-methyl-4-nitrobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-methyl-4-nitrobenzoyl chloride
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- Inchi: 1S/C8H5Cl2NO3/c1-4-5(8(10)12)2-3-6(7(4)9)11(13)14/h2-3H,1H3
- InChI Key: MWOHBUMMQAIOTQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(C(=O)Cl)=C1C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 254
- XLogP3: 3.3
- Topological Polar Surface Area: 62.9
3-Chloro-2-methyl-4-nitrobenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006971-1g |
3-Chloro-2-methyl-4-nitrobenzoyl chloride |
1807165-95-2 | 97% | 1g |
1,504.90 USD | 2021-07-06 |
3-Chloro-2-methyl-4-nitrobenzoyl chloride Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-Chloro-2-methyl-4-nitrobenzoyl chloride
Recent Advances in the Application of 3-Chloro-2-methyl-4-nitrobenzoyl chloride (CAS: 1807165-95-2) in Chemical Biology and Pharmaceutical Research
3-Chloro-2-methyl-4-nitrobenzoyl chloride (CAS: 1807165-95-2) is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its versatility in organic synthesis, particularly in the development of novel drug candidates and chemical probes. This research brief aims to summarize the latest findings related to this compound, focusing on its applications, synthetic methodologies, and biological activities.
One of the most significant advancements involves the use of 3-Chloro-2-methyl-4-nitrobenzoyl chloride as a building block for the synthesis of heterocyclic compounds with potential therapeutic effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing benzimidazole derivatives, which exhibited promising antimicrobial and anticancer activities. The researchers optimized the reaction conditions to achieve high yields and purity, underscoring the compound's reliability in complex synthetic pathways.
In addition to its role in drug discovery, 3-Chloro-2-methyl-4-nitrobenzoyl chloride has been employed in the development of chemical probes for studying enzyme mechanisms. A recent paper in ACS Chemical Biology detailed its use in designing activity-based probes (ABPs) for serine hydrolases. These probes enabled the identification of novel enzyme targets in pathogenic bacteria, offering insights into potential antibiotic development strategies. The study emphasized the compound's reactivity and selectivity, which are critical for probe design.
Another area of interest is the compound's application in material science, particularly in the synthesis of functionalized polymers. Researchers have explored its incorporation into polymer backbones to create materials with tailored properties, such as enhanced thermal stability and biodegradability. These findings were reported in a 2024 issue of Polymer Chemistry, highlighting the interdisciplinary potential of 3-Chloro-2-methyl-4-nitrobenzoyl chloride.
Despite its widespread use, challenges remain in optimizing the scalability and environmental impact of synthetic routes involving this compound. Recent efforts have focused on green chemistry approaches, such as catalytic methods and solvent-free reactions, to address these issues. A study in Green Chemistry showcased a novel catalytic system that reduced waste generation while maintaining high efficiency, paving the way for more sustainable industrial applications.
In conclusion, 3-Chloro-2-methyl-4-nitrobenzoyl chloride (CAS: 1807165-95-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from drug synthesis to probe development and material science, underscore its importance in advancing scientific and industrial endeavors. Future research should focus on further optimizing its synthetic utility and exploring new biological targets to maximize its potential.
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